molecular formula C10H10O2 B023923 6-Methoxy-1-indanone CAS No. 13623-25-1

6-Methoxy-1-indanone

Cat. No.: B023923
CAS No.: 13623-25-1
M. Wt: 162.18 g/mol
InChI Key: UJGDLLGKMWVCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-indanone is an organic compound with the molecular formula C10H10O2. It is a derivative of indanone, characterized by a methoxy group attached to the sixth position of the indanone ring. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-1-indanone can be synthesized through various methods. One common approach involves the cyclization of 2-methoxyphenylacetic acid using polyphosphoric acid as a cyclizing agent. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Another method involves the Friedel-Crafts acylation of 2-methoxybenzene with succinic anhydride, followed by cyclization using a Lewis acid such as aluminum chloride. This method also yields this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-2-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound with alkali metals in the presence of alcohols can yield 6-methoxyindan-1-ol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an alcohol solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: this compound-2-carboxylic acid.

    Reduction: 6-Methoxyindan-1-ol.

    Substitution: Various substituted indanones depending on the substituent introduced.

Scientific Research Applications

6-Methoxy-1-indanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research indicates its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-indanone
  • 7-Methoxy-1-indanone
  • 5,6-Dimethoxy-1-indanone
  • 5-Hydroxy-1-indanone

Uniqueness

6-Methoxy-1-indanone is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDLLGKMWVCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318971
Record name 6-Methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-25-1
Record name 6-Methoxy-1-indanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13623-25-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(4-methoxyphenyl)propionic acid (50.34 g, 0,279 mol) in 500 mL of methylene chloride cooled to 0° C. was added slowly at 0° C. 30.5 mL (0.418 mol) of thionyl chloride, the mixture was stirred 10 h at room temperature and the solvent was removed in vacuo. The residue was dissolved in 1000 mL of methylene chloride, cooled to 0° C., and 40.92 g (0.306 mol) of aluminum chloride was added in small portions and the resulting mixture was stirred at room temperature for 1 h. The above mixture was poured onto ice, the resulting mixture was filtered through celite, and the aqueous layer was extracted with methylene chloride (2×200 mL). The combined organic layer was dried over sodium sulfate, concentrated in vacuo, and the residue was extracted with hexane to afford 40 g (88%) of 6-methoxy-1-indanone.
Quantity
50.34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Quantity
40.92 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An oven-dried flask was charged with β-keto methyl ester (1.0 mmol), Bu2SnO (26 mg, 0.1 mmol, 0.1 eq.), tBuOH (5 mL) and toluene (15 mL). The flask was connected a Dean-Star trap which continuingly removed methanol while refluxing. tBuOH (2 mL) was added when the mixture of alcohols and toluene was released through Dean-Star trap. The mixture was refluxed for 4 hours. The resultant yellow solution was concentrated on a water evaporator. The residue was directly loaded on silica gel column for purification (hexanes/EtOAc 20/1) to give β-keto tButylester (80-84% yield) as a white solid (6-methoxyindanone) and a purple solid (5-chloroindanone), respectively. For 5-chloroindanone ester (84%) 22D: 1H NMR (CDCl3, 400 MHz) (85% keto ester form): δ ppm 7.68 (d, J=8.0 Hz, 1H), 7.49 (s, 1H), 7.36 (d, J=8.0 Hz, 1H), 3.63 (dd, J=8.0, 4.0 Hz, 1H), 3.48 (dd, J=17.2, 4.0 Hz, 1H), 3.31 (dd, J=17.2, 4.0 Hz, 1H), 1.49 (s, 9H). (15% enol form): δ ppm 10.25 (br s, 1H), 7.53 (d, J=7.6 Hz, 1H), 7.42 (s, 1H), 7.35 (d, J=7.6 Hz, 1H), 3.46 (s, 2H), 1.57 (s, 9H). 3C NMR (CDCl3, 100 MHz) (keto and enol forms): δ ppm 198.46, 167.85, 155.07, 141.77, 133.88, 128.50, 127.18, 126.70, 125.59, 125.01, 121.38, 82.28, 54.39, 32.71, 29.99, 28.42, 27.96. FT-IR (ν, cm−1): 2980 (m), 2933 w), 1716 (s, with a shoulder at 1745), 1649 (m), 1601 (m), 1369 (m), 1260 (m), 1154 (s). For 6-methoxyindanone ester (80%) 22C: 1H NMR (CDCl3, 400 MHz) (90% keto ester form): δ ppm 7.38 (d, J=8.0 Hz, 1H), 7.20 (m, 2H), 3.83 (s, 3H), 3.64 (dd, J=8.0, 3.6 Hz, 1H), 3.40 (dd, J=16.8, 3.6 Hz, 1H), 3.26 (dd, J=16.8, 8.0 Hz, 1H), 1.49 (s, 9H). (10% enol form): δ ppm 10.52 (br s, 1H), 7.32 (d, J=8.4 Hz, 1H), 7.13 (d, J=2.0 Hz, 1H), 6.96 (dd, J=8.4, 2.0 Hz, 1H), 3.85 (s, 3H), 3.40 (s, 2H), 1.57 (s, 9H). 13C NMR (CDCl3, 100 MHz) (keto and enol forms): δ ppm 199.94, 168.32, 159.53, 146.53, 136.56, 127.11, 124.64, 105.48, 81.92, 55.53, 55.04, 29.62, 28.41, 27.94. FT-IR (ν, cm−1): 2980 (m), 1709 (s, with a shoulder at 1740), 1645 (m), 1494 (m), 1277 (m), 1149 (s), 1028 (m).
[Compound]
Name
β-keto methyl ester
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods III

Procedure details

Synthesis substrates 5H-indeno[1,2-b]pyridin-5-one and 5H-indeno[1,2-b]pyridine (as 4-azafluorene from Aldrich Chemical, Inc.) and their derivatives are prepared according to a general procedure of Parcell and Hauck, J. Org. Chem., 21, 3468 (1963), wherein the piperidineenamine of 2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.) --4,--5 or --6-chloro or fluoro-2,3-dihydro-1H-inden-1-one (Oliver and Marechal, Bull. Soc. Chim. France, (1973), 3092), 6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one (Biere et al., Eur. J. Med., 18, 255 (1983), 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Koo, J. Amer. Chem. Soc., 75, 1891 (1953)), 5 or 6-methoxy-2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.,) or other substituted 1-indanones is formed from piperidine in the presence of p-toluenesulfonic acid catalyst according to the procedure of Heyl and Herr, J. Amer. Chem. Soc., 75, 1918 (1953). The resulting piperidineenamine is reacted with 3-bromopropylamine hydrobromide or hydrochloride (available from Aldrich Chemical, Inc.) to yield an imine product.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6-chloro or fluoro-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1-indanone
Reactant of Route 2
6-Methoxy-1-indanone
Reactant of Route 3
6-Methoxy-1-indanone
Reactant of Route 4
Reactant of Route 4
6-Methoxy-1-indanone
Reactant of Route 5
6-Methoxy-1-indanone
Reactant of Route 6
6-Methoxy-1-indanone
Customer
Q & A

Q1: What is the molecular formula and weight of 6-methoxy-1-indanone?

A1: The molecular formula of this compound is C10H10O2, and its molecular weight is 162.18 g/mol.

Q2: Has the crystal structure of this compound or its derivatives been determined?

A: Yes, the crystal structures of several derivatives have been determined. These include the 2,5-dimethyl-6-methoxy-1-indanone dimer [] and 2-(1’-Hydroxycyclopropyl)-2,5-dimethyl-6-methoxy-1-indanone []. These studies provide valuable insights into the three-dimensional structure and potential interactions of these compounds.

Q3: Can this compound be synthesized from readily available starting materials?

A: Yes, this compound can be synthesized via polyphosphoric acid (PPA) catalyzed cyclization of 3-(4-methoxyphenyl)propionic acid. [] The yield of this reaction can be influenced by the ratio of PPA to the starting material.

Q4: Are there alternative synthetic routes to obtain ninhydrin derivatives like 5-methoxyninhydrin starting from this compound?

A: Yes, a novel and efficient two-step synthesis utilizes commercially available this compound as a starting material to obtain 5-methoxyninhydrin (2,2-dihydroxy-5-methoxy-1,3-indanedione). [] This method highlights the versatility of this compound as a building block for more complex molecules.

Q5: Have lanthanide shift reagents been used to study this compound?

A: Yes, researchers have used the lanthanide shift reagent Yb(fod)3 to study the 13C and 1H NMR spectra of this compound. [] This approach, along with the lanthanide induced shift (LIS) ratio method, helped in assigning 13C NMR signals and provided insights into the geometry of the lanthanide shift reagent-substrate complex.

Q6: Has this compound been identified in natural sources?

A: Yes, this compound has been identified as a constituent of the n-hexane extract from Zosimia absinthifolia (Vent.) Link. [] This plant, belonging to the Umbelliferae family, contains a significant amount of this compound (12.2%) in its extract, suggesting a potential natural source for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.